Ganaxolone
Vue d'ensemble
Description
Le Ganaxolone est un stéroïde neuroactif synthétique qui agit comme un modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique de type A (GABA A). Il est principalement utilisé pour le traitement des crises associées au déficit en cycline-dépendante kinase-like 5 (CDKL5). Le this compound est un analogue synthétique 3β-méthylé de l'alloprégnanolone, un neurostéroïde naturellement présent .
Applications De Recherche Scientifique
Ganaxolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of neuroactive steroids on GABA A receptors.
Biology: Investigated for its role in modulating neuronal excitability and its potential neuroprotective effects.
Medicine: Primarily used for the treatment of seizures associated with CDKL5 deficiency disorder. .
Industry: Utilized in the development of novel therapeutic agents targeting GABA A receptors.
Mécanisme D'action
Target of Action
Ganaxolone is a neuroactive steroid that primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). This compound belongs to a class of compounds referred to as neurosteroids, which bind potently and specifically to GABA-A receptors to enhance their inhibitory effects .
Mode of Action
This compound acts as a positive allosteric modulator of GABA-A receptors . It binds to GABA-A at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site . By enhancing the inhibitory effects of GABA-A receptors, this compound, similar to its endogenous counterparts, is associated with anxiolytic, sedative, and anticonvulsant effects .
Biochemical Pathways
This compound modulates both synaptic and extrasynaptic GABA-A receptors to normalize over-excited neurons . This modulation involves the enhancement of the activity of the neurotransmitter GABA through a binding site distinct from that of benzodiazepines . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound exhibits a short half-life of 4 hours in plasma, while total radioactivity has a half-life of 413 hours, indicating extensive metabolism to long-lived metabolites . The major routes of this compound metabolism involve hydroxylation at the 16α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20α-hydroxysterol, and sulfation of the 3α-hydroxy group .
Result of Action
The primary result of this compound’s action is the inhibition of abnormal electrical discharges that cause seizures and status epilepticus . It also helps in restoring balance in disrupted neuronal activity in other CNS disorders . This compound has been approved for the treatment of seizures associated with cyclin-dependent kinase-like 5 (CDKL5) deficiency disorder .
Analyse Biochimique
Biochemical Properties
Ganaxolone is the 3β-methylated synthetic analog of allopregnanolone, a metabolite of progesterone . It belongs to a class of compounds referred to as neurosteroids . These neurosteroids bind potently and specifically to GABA A receptors to enhance their inhibitory effects .
Cellular Effects
This compound, like other neurosteroids, appears to exert its effects directly via modulation of GABA A receptors . It has been associated with significant somnolence and sedation .
Molecular Mechanism
This compound is thought to modulate both synaptic and extrasynaptic GABA A receptors to normalize over-excited neurons . It binds to allosteric sites of the GABA A receptor to modulate and open the chloride ion channel, resulting in a hyperpolarization of the neuron .
Temporal Effects in Laboratory Settings
This compound exhibited a short half-life of 4 hours in plasma, while total radioactivity had a half-life of 413 hours indicating extensive metabolism to long-lived metabolites .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce aggression and anxiety-like behavior, normalize exaggerated contextual fear conditioning, and enhance fear extinction retention . The effects were observed to be dose-dependent .
Metabolic Pathways
This compound is extensively metabolized, primarily by CYP3A4/5 and, to a lesser extent, CYP2B6, CYP2C19, and CYP2D6 . The major routes of this compound metabolism involve hydroxylation at the 16 α-hydroxy position, stereoselective reduction of the 20-ketone to afford the corresponding 20 α-hydroxysterol, and sulfation of the 3 α-hydroxy group .
Transport and Distribution
This compound is extensively distributed throughout the body and its volume of distribution is approximately 580 L . It is approximately 99% protein-bound in serum .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Ganaxolone est synthétisé par une série de réactions chimiques à partir de l'alloprégnanolone. L'étape clé implique la méthylation du groupe 3β-hydroxyle pour former l'analogue 3β-méthyle. Ce processus implique généralement l'utilisation d'agents méthylant dans des conditions contrôlées pour garantir que la stéréochimie souhaitée est atteinte .
Méthodes de production industrielle : La production industrielle du this compound implique la préparation de formulations particulaires stables. Ces formulations sont créées en mélangeant des particules de this compound avec une phase huileuse, des émulsifiants, des co-émulsifiants et de l'eau distillée, puis en effectuant un traitement ultrasonique pour former une microémulsion. Cette microémulsion est ensuite mélangée avec d'autres excipients pour former une préparation de film se dissolvant dans la cavité buccale .
Analyse Des Réactions Chimiques
Types de réactions : Le Ganaxolone subit plusieurs types de réactions chimiques, notamment l'hydroxylation, la réduction et la sulfatation. Les principales voies métaboliques impliquent l'hydroxylation en position 16α, la réduction de la 20-cétone pour former le 20α-hydroxystérol correspondant, et la sulfatation du groupe 3α-hydroxyle .
Réactifs et conditions courants:
Hydroxylation : Implique généralement l'utilisation d'agents hydroxylant dans des conditions contrôlées.
Réduction : La réduction stéréosélective est réalisée en utilisant des agents réducteurs.
Sulfatation : Les réactions de sulfatation impliquent l'utilisation d'agents sulfatant pour introduire des groupes sulfate.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés, les stérols réduits et les dérivés sulfatés .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets des stéroïdes neuroactifs sur les récepteurs GABA A.
Biologie : Étudié pour son rôle dans la modulation de l'excitabilité neuronale et ses effets neuroprotecteurs potentiels.
Médecine : Principalement utilisé pour le traitement des crises associées au déficit en CDKL5. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs GABA A.
5. Mécanisme d'action
Le this compound exerce ses effets en modulant les récepteurs GABA A. Il se lie aux sites allostériques de ces récepteurs, augmentant les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA). Cette modulation conduit à l'ouverture des canaux ioniques chlorure, ce qui entraîne une hyperpolarisation des neurones et une inhibition de la neurotransmission. Ce mécanisme contribue à réduire la probabilité de propagation des crises .
Comparaison Avec Des Composés Similaires
Le Ganaxolone est unique parmi les stéroïdes neuroactifs en raison de sa liaison spécifique aux récepteurs GABA A sans activité hormonale significative. Des composés similaires comprennent :
Allopregnanolone : Un neurostéroïde naturellement présent qui présente des effets modulateurs similaires sur les récepteurs GABA A.
Benzodiazépines : Des composés synthétiques qui modulent également les récepteurs GABA A mais se lient à des sites différents et ont des profils pharmacologiques différents.
Barbituriques : Une autre classe de composés qui augmentent l'activité GABAergique mais ont un éventail plus large d'effets sur le système nerveux central
L'unicité du this compound réside dans sa capacité à moduler à la fois les récepteurs GABA A synaptiques et extrasynaptiques, ce qui procure un effet stabilisateur sur l'activité neuronale .
Propriétés
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTVWKLGGCQMBR-FLBATMFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046503 | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Low aqueous solubility | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ganaxolone belongs to a novel class of neuroactive steroids sometimes referred to as "epalons", which are potent and specific positive allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system (CNS). It binds GABAA at one of several potential binding sites, all of which are distinct from the benzodiazepine binding site. By enhancing the inhibitory effects of GABAA receptors, endogenous and exogenous neurosteroids have been associated with anxiolytic, sedative, and anticonvulsant effects, amongst others. While the precise mechanism of action of ganaxolone in the treatment of seizures associated with CDD is unknown, its anticonvulsant effects are likely due to positive allosteric GABAA modulation | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
38398-32-2 | |
Record name | Ganaxolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganaxolone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ganaxolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GANAXOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
190-198C | |
Record name | Ganaxolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.